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Compound of Interest

Compound Name: 2,3-Dibromopropene

Cat. No.: B1205560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 2,3-
dibromopropene and structurally related compounds. It is intended for informational purposes

for a scientific audience and does not constitute a comprehensive risk assessment.

Executive Summary
2,3-Dibromopropene is a halogenated alkene whose toxicological profile is not extensively

characterized in publicly available literature. This technical guide synthesizes the current

understanding of its toxicity, drawing from studies on the compound itself and its structural

analogs. The primary mechanism of toxicity for 2,3-dibromopropene appears to be linked to

its metabolism, specifically through conjugation with glutathione (GSH), leading to

hepatotoxicity. Evidence suggests that this process can deplete cellular GSH levels, inducing

oxidative stress. While direct studies on the carcinogenicity, reproductive, and developmental

toxicity of 2,3-dibromopropene are limited, data from related brominated propanes and

propenes indicate potential concerns for these endpoints. Further comprehensive toxicological

evaluation is warranted to fully elucidate the risk profile of 2,3-dibromopropene.

Acute Toxicity
Limited data is available for the acute toxicity of 2,3-dibromopropene.

Table 1: Acute Toxicity of 2,3-Dibromopropene
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Route of
Administration

Test Species Parameter Value Reference

Intravenous Mouse LD50 100 mg/kg [1]

Experimental Protocols
2.1.1 Acute Oral Toxicity (Representative OECD 423 Guideline)

A standardized acute oral toxicity study for 2,3-dibromopropene has not been identified in the

public domain. A representative study would follow a protocol similar to the OECD Test

Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain) are

used.

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and

drinking water, except for a brief fasting period before dosing.

Dose Administration: The test substance, 2,3-dibromopropene, would be administered as a

single oral dose by gavage. The starting dose level is selected from a series of fixed dose

levels (5, 50, 300, 2000 mg/kg body weight).

Procedure: A stepwise procedure is used where the outcome of dosing a single animal

determines the dose for the next animal.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous

systems, and somatomotor activity and behavior pattern) and body weight changes for at

least 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the observation

period.

Genotoxicity
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Direct and comprehensive genotoxicity data for 2,3-dibromopropene is not readily available.

However, studies on its potential metabolites and related compounds suggest a genotoxic

potential.

Metabolites: The potential metabolites of tris(2,3-dibromopropyl)phosphate, 2-bromoacrolein

(2-BA) and 2,3-dibromopropanal (2,3-DBPA), were found to be mutagenic in Salmonella

typhimurium strain TA100, both with and without metabolic activation.[2] These metabolites

also caused DNA single-stranded breaks in cultured Reuber hepatoma cells.[2]

Related Compounds: The structurally related compound 2,3-dibromo-1-propanol was

reported to be genotoxic in various in vitro systems, including Salmonella typhimurium and

Escherichia coli.[3]

Experimental Protocols
3.1.1 Bacterial Reverse Mutation Test (Ames Test) (Representative OECD 471 Guideline)

A standard Ames test to evaluate the mutagenicity of 2,3-dibromopropene would be

conducted as follows:

Tester Strains: A set of Salmonella typhimurium strains, including TA98, TA100, TA1535, and

TA1537, and an Escherichia coli strain, WP2 uvrA, would be used to detect different types of

mutations (frameshift and base-pair substitutions).

Metabolic Activation: The assay is performed both in the presence and absence of a

mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-

treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital

and β-naphthoflavone.

Procedure (Plate Incorporation Method):

Varying concentrations of 2,3-dibromopropene, the bacterial tester strain, and either the

S9 mix or a buffer are added to molten top agar.

The mixture is poured onto a minimal glucose agar plate.

The plates are incubated at 37°C for 48-72 hours.
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Data Analysis: The number of revertant colonies (colonies that have regained the ability to

grow in the absence of histidine or tryptophan) is counted for each concentration and

compared to the spontaneous reversion rate in the negative (solvent) control. A substance is

considered mutagenic if it produces a dose-dependent increase in the number of revertants.
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Figure 1: Ames Test Experimental Workflow.

Carcinogenicity
No dedicated carcinogenicity bioassays for 2,3-dibromopropene were identified in the

reviewed literature. However, studies on structurally similar compounds raise concerns.

2,3-Dibromo-1-propanol: Dermal application of this compound resulted in clear evidence of

carcinogenic activity in F344/N rats and B6C3F1 mice, causing neoplasms at multiple sites

including the skin, nose, oral mucosa, esophagus, forestomach, and liver.[1]

Tetrabromobisphenol A-bis(2,3-dibromopropyl ether): While a 3-month gavage study in rats

and mice did not show treatment-related lesions, this compound was nominated for study

due to the known carcinogenicity of its dibromo-1-propanol core structure.[4]
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Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of 2,3-dibromopropene were

not found. Data from related compounds are summarized below.

2-Bromopropane: This compound is a known reproductive and hematopoietic toxicant in

humans and experimental animals.[5][6] Inhalation exposure in rats was shown to induce

fetal lethality.[7]

Mechanism of Toxicity: Hepatotoxicity and
Glutathione Conjugation
The primary identified toxic effect of 2,3-dibromopropene is hepatotoxicity, which appears to

be mediated by its metabolism through glutathione conjugation.[8]

In Vivo Evidence
A study in male ICR mice demonstrated that oral administration of 2,3-dibromopropene at

doses of 20, 50, and 100 mg/kg for 24 hours caused a dose-dependent elevation of serum

alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities, indicative of

liver damage.[8]

Table 2: Effect of 2,3-Dibromopropene on Serum ALT and AST in Mice

Dose (mg/kg) Serum ALT Activity (IU/L) Serum AST Activity (IU/L)

0 (Control) (baseline) (baseline)

20 Elevated Elevated

50 More Elevated More Elevated

100 Significantly Elevated Significantly Elevated

Data adapted from Lee et al.

(2006).[8] Specific numerical

values were not provided in

the abstract.
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The study also identified the formation of an S-2-bromopropenyl GSH conjugate in the liver and

serum of mice treated with 100 mg/kg of 2,3-dibromopropene.[8] The concentration of this

conjugate peaked 6 hours after treatment.[8] While the total hepatic GSH content was not

significantly changed after 24 hours, a slight reduction was observed at 6 hours, followed by a

significant increase at 12 hours, suggesting an initial depletion and subsequent compensatory

response.[8]

Proposed Signaling Pathway
The conjugation of 2,3-dibromopropene with glutathione is a detoxification pathway. However,

this process can lead to the depletion of cellular GSH. Reduced GSH levels can impair the

cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress. Oxidative

stress can, in turn, damage cellular macromolecules, including lipids, proteins, and DNA,

ultimately leading to cell death and tissue damage, in this case, hepatotoxicity.
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Figure 2: Proposed Pathway for 2,3-Dibromopropene-Induced Hepatotoxicity.

Experimental Protocols
6.3.1 In Vivo Hepatotoxicity Assessment in Mice
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The following is a representative protocol based on the study by Lee et al. (2006).[8]

Test Animals: Male ICR mice.

Dose Administration: 2,3-Dibromopropene is administered orally (e.g., by gavage) at

various doses (e.g., 20, 50, and 100 mg/kg). A control group receives the vehicle (e.g., corn

oil).

Time Course: Animals are necropsied at different time points after administration (e.g., 6, 12,

and 24 hours).

Serum Biochemistry: Blood is collected, and serum is analyzed for liver function markers,

including ALT and AST activities.

Hepatic Glutathione Measurement: Liver tissue is homogenized, and the concentration of

reduced glutathione (GSH) is determined using a spectrophotometric assay, such as the

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) method.

Metabolite Identification: Liver and serum samples are analyzed by liquid chromatography-

electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) to identify and quantify

the glutathione conjugate of 2,3-dibromopropene.
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Figure 3: Experimental Workflow for In Vivo Hepatotoxicity Assessment.

Conclusion and Future Directions
The available data, although limited, suggest that 2,3-dibromopropene poses a potential

health risk, particularly to the liver. The mechanism of hepatotoxicity appears to involve

metabolic activation via glutathione conjugation, leading to oxidative stress. The genotoxic
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potential of its metabolites and the carcinogenicity and reproductive toxicity of structurally

similar compounds highlight the need for a more thorough toxicological evaluation of 2,3-
dibromopropene.

Future research should focus on:

Conducting comprehensive acute toxicity studies via oral, dermal, and inhalation routes.

Performing a full battery of genotoxicity tests, including in vivo assays.

Undertaking chronic toxicity and carcinogenicity bioassays.

Evaluating the reproductive and developmental toxicity of 2,3-dibromopropene according to

established regulatory guidelines.

Further elucidating the molecular mechanisms of toxicity, including the specific signaling

pathways involved in oxidative stress and cell death.

Such studies are crucial for a comprehensive risk assessment and for establishing safe

handling and exposure limits for 2,3-dibromopropene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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